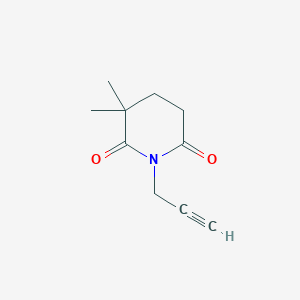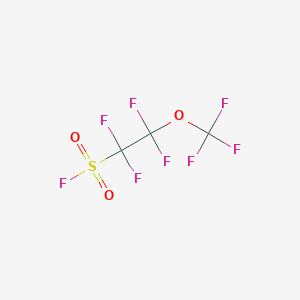
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is a fluorinated organic compound. It is known for its unique chemical properties, making it a valuable reactant in various organic synthesis processes. The compound’s structure includes multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of tetrafluoroethylene with trifluoromethanol to form an intermediate compound. This intermediate is then reacted with ethanesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ethanesulfonyl fluoride derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can interact with various molecular targets and pathways, leading to the formation of new compounds and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)
Uniqueness
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This unique structure contributes to its high reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
139747-75-4 |
|---|---|
Molekularformel |
C3F8O3S |
Molekulargewicht |
268.08 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3F8O3S/c4-1(5,14-3(8,9)10)2(6,7)15(11,12)13 |
InChI-Schlüssel |
QSRRSGXFGOJSOO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

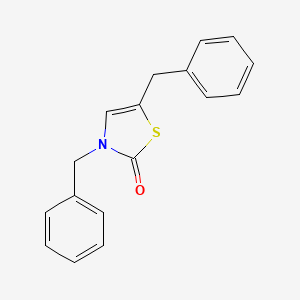
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)



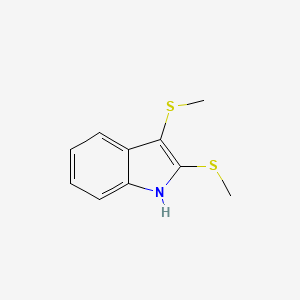
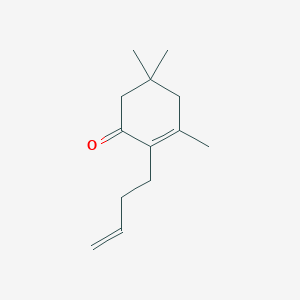
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
